N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide
CAS No.: 5496-28-6
Cat. No.: VC6967038
Molecular Formula: C23H19N3O
Molecular Weight: 353.425
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5496-28-6 |
|---|---|
| Molecular Formula | C23H19N3O |
| Molecular Weight | 353.425 |
| IUPAC Name | N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C23H19N3O/c1-16(27)24-20-14-12-19(13-15-20)23-25-21(17-8-4-2-5-9-17)22(26-23)18-10-6-3-7-11-18/h2-15H,1H3,(H,24,27)(H,25,26) |
| Standard InChI Key | OUYYMJSSSIVXJK-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Synthesis and Structural Characterization
Synthetic Routes
The synthesis of N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide typically begins with the preparation of 4-(4,5-diphenyl-1H-imidazol-2-yl)aniline. This intermediate is synthesized via a cyclocondensation reaction between benzil, ammonium acetate, and 4-aminobenzaldehyde under reflux conditions in acetic acid. The aniline derivative is subsequently acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine to yield the final acetamide product .
Key reaction steps include:
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Imidazole ring formation: Benzil reacts with 4-aminobenzaldehyde and ammonium acetate at 120°C for 6–8 hours to form 4-(4,5-diphenyl-1H-imidazol-2-yl)aniline.
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Acetylation: The aniline intermediate is treated with acetic anhydride (1.2 equivalents) in dichloromethane at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours.
Characterization Techniques
The compound’s structure is confirmed through spectroscopic and analytical methods:
Biological Activities and Mechanisms
Table 1: Anticancer Activity of Analogous Imidazole Derivatives
These analogs induce apoptosis via mitochondrial membrane depolarization and caspase-3 activation . The acetamide moiety enhances solubility, facilitating cellular uptake, while the diphenylimidazole core intercalates DNA and inhibits topoisomerases .
Antimicrobial Properties
Imidazole derivatives demonstrate broad-spectrum antimicrobial activity. For example, 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives exhibit minimum inhibitory concentrations (MICs) of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of microbial cell membranes via hydrophobic interactions with phenyl groups .
Structure-Activity Relationships (SAR)
Critical structural features influencing bioactivity include:
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Imidazole core: The planar structure enables π-π stacking with DNA bases and hydrophobic pockets in enzymes .
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4,5-Diphenyl substitution: Enhances lipophilicity, improving membrane permeability .
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Acetamide side chain: Increases water solubility and hydrogen-bonding capacity with target proteins .
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Para-substituted phenyl ring: Optimizes steric interactions with kinase active sites .
Pharmacokinetic and Toxicological Considerations
Though pharmacokinetic data for N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide are unavailable, imidazole derivatives generally exhibit:
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